molecular formula C67H88Br2N4O11 B12776089 Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether CAS No. 83036-86-6

Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether

Cat. No.: B12776089
CAS No.: 83036-86-6
M. Wt: 1285.2 g/mol
InChI Key: BNHLNJNZDDKXHW-UHFFFAOYSA-L
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Description

Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is a complex organic compound that belongs to the class of alkaloid cardenolides. These compounds are known for their cardiotonic and antiarrhythmic properties. The combination of strophanthidine and ajmaline in this compound aims to harness the beneficial effects of both molecules, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves multiple steps. Initially, strophanthidine is acylated with bromoacetyl bromide to form an intermediate haloacetyl derivative. This intermediate is then reacted with ajmaline, which selectively reacts at the N(b) atom due to its increased reactivity . The final product is obtained by methylation of the resulting compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different pharmacological properties, making them useful for further research .

Scientific Research Applications

Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves its interaction with sodium channels in cardiac cells. Ajmaline, a component of the compound, is known to block sodium channels, thereby altering the shape and threshold of cardiac action potentials. This results in its antiarrhythmic effects . The strophanthidine component enhances cardiotonic activity by promoting calcium ion binding to biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is unique due to its combined cardiotonic and antiarrhythmic properties. The presence of both strophanthidine and ajmaline in a single molecule allows it to exert dual effects, making it more effective in treating certain cardiac conditions compared to its individual components .

Properties

CAS No.

83036-86-6

Molecular Formula

C67H88Br2N4O11

Molecular Weight

1285.2 g/mol

IUPAC Name

[16-[2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;dibromide

InChI

InChI=1S/C67H88N4O11.2BrH/c1-7-36-38-25-46-57-65(42-13-9-11-15-44(42)68(57)5)27-48(54(38)59(65)75)70(46,61(36)77)30-52(73)81-35-19-21-63(3)34(24-35)17-18-41-40(63)20-22-64(4)56(33-23-51(72)80-32-33)50(29-67(41,64)79)82-53(74)31-71-47-26-39(37(8-2)62(71)78)55-49(71)28-66(60(55)76)43-14-10-12-16-45(43)69(6)58(47)66;;/h9-16,23,34-41,46-50,54-62,75-79H,7-8,17-22,24-32H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BNHLNJNZDDKXHW-UHFFFAOYSA-L

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CC(C9C1=CC(=O)OC1)OC(=O)C[N+]12C3CC(C(C1O)CC)C1C2CC2(C3N(C3=CC=CC=C32)C)C1O)O)C)C)C1=CC=CC=C1N4C.[Br-].[Br-]

Origin of Product

United States

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